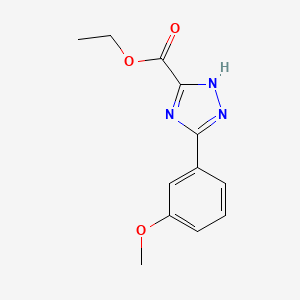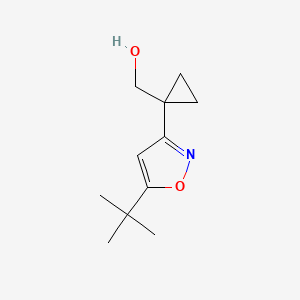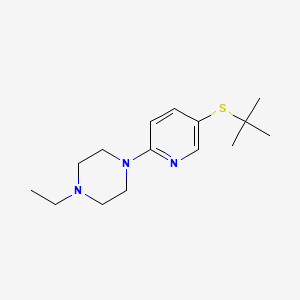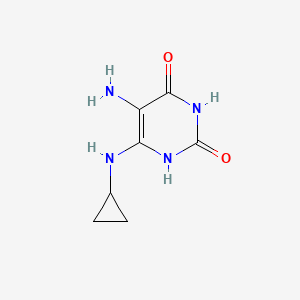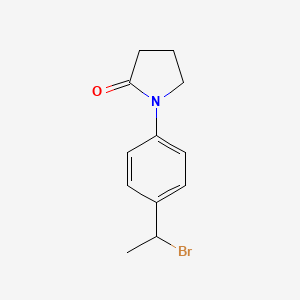
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. This particular compound is characterized by the presence of a bromoethyl group attached to the phenyl ring, which is further connected to the pyrrolidinone moiety. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-bromoethyl)benzaldehyde with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve the use of more scalable and cost-effective processes. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time can further improve the production process.
化学反応の分析
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
-
Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for these transformations.
-
Reduction Reactions: : Reduction of the carbonyl group in the pyrrolidinone ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
科学的研究の応用
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one has a wide range of scientific research applications:
-
Chemistry: : The compound serves as a versatile building block in organic synthesis
-
Biology: : In biological research, the compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
-
Medicine: : The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features can be exploited to develop drugs with specific biological activities.
-
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of 1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(4-(1-Bromoethyl)phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
-
Pyrrolidin-2-one: : This compound lacks the bromoethyl group and has different reactivity and applications. It is commonly used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
-
4-(1-Bromoethyl)benzaldehyde: : This compound contains the bromoethyl group but lacks the pyrrolidinone moiety. It is used in organic synthesis as an intermediate for the preparation of more complex molecules.
-
N-Substituted Pyrrolidinones: : These compounds have different substituents on the nitrogen atom of the pyrrolidinone ring. They exhibit diverse biological activities and are used in medicinal chemistry for drug development.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications that are distinct from those of its analogs.
特性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC名 |
1-[4-(1-bromoethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H14BrNO/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8H2,1H3 |
InChIキー |
LUYNOBSNMFOFPA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N2CCCC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796524.png)
